N-Oxalylglycine

Description

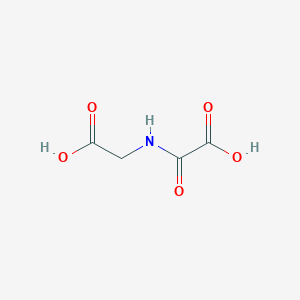

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Oxalylglycine: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a structural analog of α-ketoglutarate. Its primary mechanism of action is the competitive inhibition of a broad class of enzymes known as α-ketoglutarate-dependent dioxygenases. This inhibition has significant downstream effects on various cellular processes, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the hypoxic response. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

This compound's molecular structure closely mimics that of the endogenous enzyme co-substrate, α-ketoglutarate (also known as 2-oxoglutarate). This structural similarity allows NOG to bind to the active site of α-ketoglutarate-dependent dioxygenases, competitively inhibiting the binding of the natural substrate.[1][2] These enzymes are involved in a wide array of biological processes, including collagen synthesis, histone demethylation, and oxygen sensing.[][4] By blocking the activity of these enzymes, NOG can modulate these fundamental cellular functions.

The inhibition is reversible and competitive with respect to α-ketoglutarate.[2][5] This means that increasing the concentration of α-ketoglutarate can overcome the inhibitory effects of this compound. The Ki value, a measure of the inhibitor's binding affinity, for this compound with prolyl 4-hydroxylase has been reported to be in the micromolar range, varying between 1.9 and 7.8 µM depending on the experimental conditions.[2][5]

Key Biological Consequence: Stabilization of HIF-1α

One of the most well-characterized effects of this compound is the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[6] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by a family of α-ketoglutarate-dependent enzymes called prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, which then acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex ubiquitinates HIF-1α, targeting it for destruction by the proteasome.

This compound, by inhibiting PHDs, prevents the hydroxylation of HIF-1α.[7][8] Consequently, VHL can no longer recognize and bind to HIF-1α, leading to its accumulation and stabilization even in the presence of normal oxygen levels. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival, effectively mimicking a hypoxic state.

Figure 1: this compound-mediated stabilization of HIF-1α.

Inhibition of Other α-Ketoglutarate-Dependent Dioxygenases

Beyond PHDs, this compound also inhibits other families of α-ketoglutarate-dependent dioxygenases, leading to a broader range of biological effects.

-

Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone proteins. NOG has been shown to inhibit several JMJD family members, including JMJD2A, JMJD2C, and JMJD2D, thereby affecting gene expression patterns.[7][9]

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are essential for the post-translational modification of collagen, specifically the hydroxylation of proline residues. This modification is critical for the stability of the collagen triple helix. Inhibition of C-P4Hs by NOG can impair collagen synthesis.[4][5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the specific enzyme target. The following table summarizes key quantitative data from the literature.

| Enzyme Target Family | Specific Enzyme | Parameter | Value (µM) | Reference(s) |

| Prolyl Hydroxylases (PHDs) | PHD1 | IC₅₀ | 2.1 | [7][8] |

| PHD2 | IC₅₀ | 5.6 | [7][8] | |

| Prolyl 4-hydroxylase (purified) | Kᵢ | 1.9 - 7.8 | [2][5] | |

| Prolyl 4-hydroxylase (microsomal) | IC₅₀ | 23 | [2][5] | |

| Jumonji Histone Demethylases (JMJDs) | JMJD2A | IC₅₀ | 250 | [8] |

| JMJD2C | IC₅₀ | 500 | [8] | |

| JMJD2D | - | - | [7] | |

| JMJD2E | IC₅₀ | 24 | [8] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified α-ketoglutarate-dependent dioxygenase.

Materials:

-

Purified recombinant enzyme (e.g., PHD2, JMJD2A)

-

Substrate peptide specific to the enzyme

-

α-ketoglutarate

-

Ascorbate

-

Ferrous sulfate or Ferrous ammonium sulfate

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Detection system (e.g., MALDI-TOF mass spectrometer, spectrophotometer for coupled-enzyme assays)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified enzyme, ascorbate, and ferrous salt.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the substrate peptide and α-ketoglutarate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding a quenching solution like methanol or EDTA).

-

Analyze the reaction products using the chosen detection method to determine the extent of enzyme activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell-Based HIF-1α Stabilization Assay using Western Blot

This protocol describes the detection of HIF-1α stabilization in cultured cells treated with Dimethyloxalylglycine (DMOG), a cell-permeable ester of this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Dimethyloxalylglycine (DMOG)

-

Phosphate-buffered saline (PBS)

-

Nuclear extraction buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., anti-Lamin B1 for nuclear extracts)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of DMOG (e.g., 100 µM - 1 mM) for a specified time (e.g., 4-8 hours). Include an untreated control.

-

Wash the cells with ice-cold PBS.

-

Harvest the cells and prepare nuclear extracts according to a standard protocol.

-

Determine the protein concentration of the nuclear extracts.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Figure 2: Experimental workflow for HIF-1α stabilization assay.

Conclusion

This compound serves as a valuable research tool for studying the roles of α-ketoglutarate-dependent dioxygenases in various biological contexts. Its ability to competitively inhibit these enzymes, particularly the prolyl hydroxylases, leading to the robust stabilization of HIF-1α, makes it a cornerstone for hypoxia research and a potential starting point for the development of therapeutic agents targeting pathways regulated by these enzymes. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted mechanism of action of this compound.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure HIF1-alpha [protocols.io]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitor Screening and Design [creative-enzymes.com]

N-Oxalylglycine: A Technical Guide to its Function as an Alpha-Ketoglutarate-Dependent Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a structural analog of alpha-ketoglutarate (α-KG), a key co-substrate for a large family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] By mimicking α-KG, NOG acts as a competitive inhibitor of these enzymes, making it a valuable tool for studying their biological roles and a potential scaffold for therapeutic drug development.[4][5] This technical guide provides an in-depth overview of NOG's mechanism of action, its effects on key enzyme families, quantitative inhibitory data, and detailed experimental protocols for its use in research.

Mechanism of Action

This compound's inhibitory activity stems from its structural similarity to α-ketoglutarate.[2] It binds to the α-KG binding site within the catalytic domain of 2-ODDs, but due to its slightly different chemical structure, it cannot be processed in the same way. This competitive binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.[3][4] NOG is a cell-permeable compound, and its dimethyl ester prodrug, dimethyloxalylglycine (DMOG), exhibits enhanced cell permeability and is intracellularly hydrolyzed to NOG.[6][7]

Inhibition of Alpha-Ketoglutarate-Dependent Enzymes

NOG exhibits broad-spectrum inhibitory activity against various α-KG-dependent dioxygenases, including prolyl hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.

Prolyl Hydroxylase Domain (PHD) Enzymes and HIF Signaling

Prolyl hydroxylase domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF) signaling pathway.[8][9] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[10][11] This keeps HIF-1α levels low.

During hypoxia (low oxygen), PHD activity is reduced due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9][10]

NOG, by inhibiting PHDs, mimics a hypoxic state even under normoxic conditions.[12] This leads to the stabilization of HIF-1α and the subsequent activation of the HIF signaling pathway.[6]

Jumonji C (JmjC) Domain-Containing Histone Demethylases

The Jumonji C (JmjC) domain-containing proteins are a large family of histone demethylases that play a critical role in epigenetic regulation by removing methyl marks from histone tails.[13][14] These enzymes are also α-KG-dependent dioxygenases and are therefore susceptible to inhibition by NOG.[6][13] For example, NOG has been shown to inhibit the activity of JMJD2A, JMJD2C, and JMJD2E.[15][16] Inhibition of these demethylases can lead to alterations in gene expression and has implications for cancer therapy, as histone demethylases are often dysregulated in various cancers.[15]

Other Alpha-Ketoglutarate-Dependent Dioxygenases

NOG's inhibitory effects extend to other α-KG-dependent dioxygenases, such as collagen prolyl-4-hydroxylase (C-P4H), which is essential for collagen biosynthesis.[5][17] Inhibition of C-P4H can have implications for fibrotic diseases.[17] Factor Inhibiting HIF (FIH-1) is another α-KG-dependent asparaginyl hydroxylase that regulates HIF-1α activity and is also inhibited by NOG.

Quantitative Inhibitory Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values of NOG for various α-ketoglutarate-dependent enzymes.

| Enzyme Target | IC50 (µM) | Reference(s) |

| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [15][16] |

| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [15][16] |

| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [15][16] |

| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [15][16] |

| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [15][16] |

| Collagen Prolyl-4-Hydroxylase (Chicken Embryo Microsomes) | 23 | [5] |

Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)

This protocol is adapted from a colorimetric assay that measures the consumption of α-ketoglutarate by PHD enzymes.[16]

Materials:

-

Recombinant PHD2 enzyme

-

HIF-1α peptide substrate (e.g., containing the P564 residue)[16]

-

This compound (NOG)

-

Alpha-ketoglutarate (α-KG)

-

Ferrous sulfate (FeSO₄)

-

Ascorbate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

2,4-Dinitrophenylhydrazine (2,4-DNPH) solution

-

Sodium hydroxide (NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of NOG in the assay buffer to create a dose-response curve.

-

Prepare a reaction mixture containing assay buffer, FeSO₄ (final concentration ~10 µM), and ascorbate (final concentration ~100 µM).

-

Prepare a substrate mixture containing the HIF-1α peptide (final concentration ~100 µM) and α-KG (final concentration ~0.5 mM).[16]

-

-

Enzyme Inhibition:

-

In a 96-well plate, add a fixed amount of recombinant PHD2 enzyme to each well.

-

Add the serially diluted NOG solutions to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of α-KG Consumption:

-

Stop the reaction (e.g., by adding a quenching solution like EDTA).

-

Add the 2,4-DNPH solution to each well to derivatize the remaining α-KG.

-

After a sufficient incubation time (e.g., 10 minutes), add NaOH to develop the color.

-

Measure the absorbance at 425 nm using a microplate reader.[16]

-

-

Data Analysis:

-

The absorbance is inversely proportional to the PHD activity (as more active enzyme consumes more α-KG, resulting in a lower signal).

-

Plot the percentage of inhibition against the logarithm of the NOG concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular HIF-1α Stabilization Assay

This protocol describes how to assess the ability of NOG's prodrug, DMOG, to stabilize HIF-1α in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293, HCT116)

-

Cell culture medium and supplements

-

Dimethyloxalylglycine (DMOG)

-

Hypoxia chamber (optional, for positive control)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Prepare a stock solution of DMOG in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of DMOG for a specific duration (e.g., 4-24 hours). Include a vehicle control (DMSO alone).

-

For a positive control, place a separate plate of untreated cells in a hypoxia chamber (e.g., 1% O₂) for the same duration.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Collect the cell lysates and clarify them by centrifugation.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities of HIF-1α and the loading control using densitometry software.

-

Normalize the HIF-1α band intensity to the loading control for each sample.

-

Compare the levels of stabilized HIF-1α in DMOG-treated cells to the control and hypoxia-treated cells.

-

Conclusion

This compound is a powerful and versatile tool for investigating the function of α-ketoglutarate-dependent dioxygenases. Its ability to competitively inhibit these enzymes has provided valuable insights into various biological processes, most notably the cellular response to hypoxia through the HIF signaling pathway. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in research and drug discovery endeavors. As our understanding of the diverse roles of α-KG-dependent enzymes continues to expand, the utility of NOG and its derivatives as chemical probes and therapeutic leads is likely to grow in significance.

References

- 1. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. Stabilization of HIF-1α alleviates osteoarthritis via enhancing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epigentek.com [epigentek.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]

- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. GraphViz Examples and Tutorial [graphs.grevian.org]

- 16. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-Oxalylglycine: A Natural Product in the Plant Kingdom

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG), a molecule previously recognized primarily as a synthetic inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, has been identified as a natural product within the plant kingdom. This discovery has significant implications for our understanding of plant biochemistry and presents new avenues for research in plant science and drug development. This technical guide provides an in-depth overview of the discovery of NOG in plants, detailing the experimental methodologies employed for its identification and quantification, and exploring its potential physiological roles and associated signaling pathways.

Discovery and Identification in Planta

The first and pivotal report of this compound as a naturally occurring compound in plants was published in 2015 by Al-Qahtani and colleagues in the journal Phytochemistry. Their research identified NOG in the leaves of two common edible plants: rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea).[1] This finding was significant as it suggested that a compound widely used as a tool compound in biomedical research has an endogenous role in plant physiology.

Plant Material and Sample Preparation

The initial discovery utilized commercially available rhubarb and spinach leaves. A generalized protocol for the extraction of small molecules like NOG from plant tissues typically involves the following steps:

-

Harvesting and Homogenization: Fresh plant leaves are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: The powdered plant material is extracted with a suitable solvent system. For polar compounds like NOG, a common choice is a mixture of methanol, isopropanol, and water. The extraction is often performed at a low temperature to minimize degradation of the target analyte.

-

Purification: The crude extract is then subjected to one or more purification steps to remove interfering compounds. This may include liquid-liquid partitioning or solid-phase extraction (SPE).

Analytical Identification

The definitive identification of this compound in the plant extracts was achieved through high-resolution mass spectrometry (HRMS) and comparison with an authentic synthetic standard. The accurate mass measurement of the parent ion and its fragmentation pattern in tandem mass spectrometry (MS/MS) provides a high degree of confidence in the compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that could be employed for structural confirmation.

Quantitative Analysis

A summary of the expected quantitative data is presented in the table below. It is important to note that these values are placeholders and would need to be populated with data from the original or subsequent research.

| Plant Species | Tissue | This compound Concentration (µg/g fresh weight) | Reference |

| Rheum rhabarbarum | Leaves | Data not available | Al-Qahtani et al., 2015 |

| Spinacia oleracea | Leaves | Data not available | Al-Qahtani et al., 2015 |

Experimental Protocols

The following sections provide detailed methodologies that are representative of the techniques used for the extraction, purification, and analysis of this compound from plant samples.

Extraction of this compound from Plant Tissue

This protocol is a generalized procedure for the extraction of polar metabolites from plant leaves.

Materials:

-

Fresh rhubarb or spinach leaves

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction solvent: Isopropanol:Methanol:Water (3:3:2, v/v/v)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh approximately 1 gram of fresh leaf tissue.

-

Immediately freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube.

-

Add 10 mL of the extraction solvent to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C for 1 hour with occasional shaking.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Concentrate the supernatant to dryness using a rotary evaporator at a temperature below 40°C.

-

Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of 50% methanol) for LC-MS analysis.

LC-MS/MS Method for the Quantification of this compound

This is a representative LC-MS/MS method for the targeted quantification of NOG.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating NOG from other polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds like NOG.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for NOG are monitored. A common transition for NOG (m/z 146.0) would be to its characteristic fragment ions.

-

Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for the NOG transitions.

Biosynthesis and Signaling Pathways

The discovery of this compound as a natural product in plants opens up new questions about its biosynthesis and physiological function.

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway of NOG in plants has not yet been elucidated, it is likely formed through the conjugation of oxalic acid and glycine. N-acyl amino acid biosynthesis is a known process in plants, often catalyzed by acyl-amino acid synthetases or ligases.[2][3][4][5] The proposed biosynthetic route is depicted in the following diagram.

Potential Signaling Pathways Involving this compound

This compound is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][6][7] These enzymes play crucial roles in a wide range of metabolic and signaling pathways in plants, including hormone biosynthesis (e.g., gibberellins and ethylene), flavonoid biosynthesis, and epigenetic regulation through histone and DNA demethylation.[8][9][10][11][12]

By inhibiting 2OG-dependent oxygenases, NOG could act as a regulatory molecule in these pathways. For example, by inhibiting gibberellin biosynthesis, NOG could influence plant growth and development. The potential inhibitory action of NOG on a generic 2OG-dependent oxygenase is illustrated below.

Future Perspectives and Research Directions

The discovery of this compound as a natural product in plants is a recent development, and many aspects of its biology remain to be explored. Key areas for future research include:

-

Wider Screening: Investigating the presence of NOG in a broader range of plant species to understand its distribution in the plant kingdom.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes responsible for NOG biosynthesis in plants.

-

Physiological Role: Determining the specific physiological functions of NOG in plants, including its role in development, stress responses, and interactions with other organisms.

-

Mechanism of Action: Investigating the specific 2OG-dependent oxygenases that are targeted by NOG in vivo and the downstream consequences of their inhibition.

-

Drug Development: Exploring the potential of NOG and its derivatives as leads for the development of new herbicides or plant growth regulators.

Conclusion

The identification of this compound in rhubarb and spinach marks a significant advancement in the field of natural product chemistry and plant biology. This finding transforms our understanding of a molecule previously thought to be purely synthetic and opens up a new area of investigation into its role as a potential signaling molecule in plants. The detailed experimental protocols and the proposed biosynthetic and signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating biology of this newly discovered natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:5262-39-5 | Chemsrc [chemsrc.com]

- 7. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Oxoglutarate-Dependent Oxygenases | Annual Reviews [annualreviews.org]

- 10. Expanding the roles for 2-oxoglutarate-dependent oxygenases in plant metabolism - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. jianhaidulab.com [jianhaidulab.com]

- 12. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]

N-Oxalylglycine (NOG): A Technical Guide to its Function as an α-Ketoglutarate Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of N-Oxalylglycine (NOG), a pivotal research tool used for its role as a structural and functional analogue of α-ketoglutarate (α-KG). NOG's ability to competitively inhibit α-KG-dependent dioxygenases has made it indispensable for studying a wide range of biological processes, from hypoxic signaling to epigenetic regulation.

Core Mechanism of Action

This compound is a cell-permeable molecule that structurally mimics the endogenous metabolite α-ketoglutarate.[1][2] Its mechanism of action lies in its role as a competitive inhibitor for a large family of non-heme, Fe(II)-dependent oxygenases that require α-KG as a co-substrate.[1][3][4] These enzymes are involved in numerous physiological and pathophysiological processes.[5] NOG binds to the α-KG binding site on these enzymes, thereby preventing the catalytic cycle from proceeding.[3][4] This inhibitory action is broad-spectrum, affecting multiple enzyme subfamilies.[5]

The primary enzyme families targeted by NOG include:

-

Prolyl Hydroxylase Domain (PHD) enzymes: Critical regulators of the hypoxia-inducible factor (HIF) signaling pathway.[2][6][7]

-

Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): Key players in epigenetic regulation through the removal of methyl groups from histones.[2][8]

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for collagen biosynthesis and stability.[9]

Impact on the HIF-1 Signaling Pathway

NOG's most well-characterized effect is the potent inhibition of PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10]

Under normal oxygen levels (normoxia), PHD enzymes utilize O₂ and α-KG to hydroxylate specific proline residues on the HIF-1α subunit.[9][11] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[11]

By inhibiting PHDs, NOG effectively simulates a hypoxic state. The lack of prolyl hydroxylation prevents VHL binding, causing HIF-1α to stabilize and accumulate in the cytoplasm.[10] The stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[9] This complex acts as a master transcriptional regulator, activating hundreds of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[11]

Inhibition of Histone Demethylases

NOG also acts as an inhibitor of JmjC domain-containing histone demethylases (JMJDs), which are α-KG-dependent oxygenases.[2][8] These enzymes play a crucial role in epigenetics by removing methyl marks from histone proteins, particularly on lysine residues (e.g., H3K9 and H3K36).[2][7] By inhibiting JMJDs, NOG can induce changes in histone methylation status, thereby altering chromatin structure and gene expression. This makes NOG a valuable tool for studying the interplay between metabolism and epigenetic regulation.[5]

Quantitative Inhibitory Activity

The potency of NOG varies across different α-KG-dependent enzymes. The following table summarizes key quantitative data from published literature.

| Target Enzyme Family | Specific Enzyme | Inhibition Constant | Value (µM) | Organism/System |

| Prolyl Hydroxylases | Prolyl 4-Hydroxylase | Kᵢ | 1.9 - 7.8 | Purified Enzyme |

| Prolyl 4-Hydroxylase | Kᵢ | 0.5 - 8.0 | - | |

| Prolyl Hydroxylation | IC₅₀ | 23 | Chicken Bone Microsomes | |

| PHD1 | IC₅₀ | 2.1 | - | |

| PHD2 | IC₅₀ | 5.6 | - | |

| Histone Demethylases | JMJD2A | IC₅₀ | 250 | - |

| JMJD2C | IC₅₀ | 500 | - | |

| JMJD2E | IC₅₀ | 24 | - |

Data sourced from multiple studies.[2][3][4][6][7][9]

Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of NOG against a purified α-KG-dependent dioxygenase.

Objective: To quantify the inhibitory effect of this compound on the activity of a target dioxygenase.

Materials:

-

Purified recombinant target enzyme (e.g., PHD2, JMJD2E).

-

This compound (NOG).[12]

-

Substrate peptide for the enzyme.

-

α-Ketoglutarate (co-substrate).

-

Ascorbate (co-factor).

-

Ferrous sulfate (Fe(II)).

-

Assay Buffer (e.g., 50 mM HEPES or Tris, pH 7.5).

-

Quenching solution (e.g., Trifluoroacetic acid).

-

Detection system (e.g., antibody-based for hydroxylated product, mass spectrometry).

-

96-well assay plates.

Workflow:

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. NOG can be dissolved in an aqueous buffer like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[13]

-

NOG Dilution Series: Create a serial dilution of NOG in assay buffer to cover a wide concentration range (e.g., from 1 nM to 1 mM). Include a vehicle-only control (0 µM NOG).

-

Enzyme Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer.

-

Diluted NOG or vehicle.

-

Target enzyme at a pre-determined optimal concentration.

-

Ascorbate and Ferrous Sulfate.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow NOG to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of the enzyme's specific substrate peptide and α-KG.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period where the reaction remains in the linear range (e.g., 20-60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution.

-

Detection: Quantify the amount of product formed using a suitable detection method. This could be an ELISA-based approach using an antibody specific to the hydroxylated product or analysis via mass spectrometry.

-

Data Analysis:

-

Calculate the percentage of inhibition for each NOG concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the NOG concentration.

-

Fit the data to a four-parameter logistic (or similar) curve to determine the IC₅₀ value.

-

This protocol provides a robust framework for assessing the inhibitory potential of NOG and its derivatives, forming a critical step in both basic research and early-stage drug discovery.

References

- 1. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. apexbt.com [apexbt.com]

- 7. glpbio.com [glpbio.com]

- 8. ≥98% (HPLC), α-ketoglutarate-dependent enzyme inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Hif1α by the prolylhydroxylase inhibitor dimethyoxalyglycine decreases radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. This compound - Cayman Chemical [bioscience.co.uk]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

N-Oxalylglycine: A Technical Guide to its Application as a Hypoxia Mimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the response to varying oxygen levels is a critical determinant of cell fate and function. Hypoxia, or low oxygen tension, triggers a cascade of adaptive responses primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability of the HIF-1α subunit is tightly regulated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the prolyl hydroxylase domain enzymes (PHDs). N-Oxalylglycine (NOG) has emerged as a potent and widely utilized tool in hypoxia research, acting as a competitive inhibitor of these enzymes to mimic a hypoxic state under normoxic conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in experimental settings.

This compound is a structural analog of 2-oxoglutarate, a key co-substrate for PHDs.[1][2] By competitively binding to the active site of these enzymes, NOG effectively blocks the hydroxylation of proline residues on the HIF-1α subunit.[3] This post-translational modification is a prerequisite for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation under normal oxygen conditions.[4] Inhibition of this process by NOG leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of a wide array of hypoxia-responsive genes.[5][6] These genes are involved in critical cellular processes such as angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[4]

Due to its direct and reversible inhibition of 2-OG dependent dioxygenases, this compound provides a more specific and controlled method for inducing a hypoxic response compared to other chemical mimetics like cobalt chloride (CoCl₂) or iron chelators such as deferoxamine (DFO).[2][7] However, the cellular uptake of NOG can be limited.[8] For this reason, its cell-permeable ester prodrug, Dimethyloxalylglycine (DMOG), is often used in cell-based assays.[5][8] DMOG readily crosses the cell membrane and is intracellularly hydrolyzed to NOG.[8]

This guide will delve into the quantitative aspects of NOG's inhibitory activity, provide detailed experimental protocols for its use, and present visual representations of the underlying signaling pathways and experimental workflows to aid researchers in effectively utilizing this powerful hypoxia mimetic agent.

Data Presentation

The efficacy of this compound as an inhibitor of various 2-oxoglutarate-dependent dioxygenases has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values are crucial for designing experiments and interpreting results.

| Target Enzyme | IC50 Value (µM) | Reference(s) |

| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [9] |

| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [9] |

| Factor Inhibiting HIF (FIH) | 0.36 | [8] |

| JMJD2A (Histone Demethylase) | 250 | |

| JMJD2C (Histone Demethylase) | 500 | |

| JMJD2E (Histone Demethylase) | 24 | [10][11] |

| Aspartate/Asparagine-β-hydroxylase | 11.1 | [8] |

| JMJD5 (Histone Demethylase) | 0.15 | [8] |

Note: The pro-drug Dimethyloxalylglycine (DMOG) is typically used in cell culture at concentrations ranging from 0.1 to 1 mM to achieve effective intracellular concentrations of this compound.[8][9] The optimal concentration is cell-type dependent and should be determined empirically. The uptake of DMOG and its conversion to NOG can be influenced by the expression of monocarboxylate transporters like MCT2.[5][8]

Experimental Protocols

HIF-1α Stabilization Analysis by Western Blot

This protocol details the procedure for treating cultured cells with this compound (or its pro-drug DMOG) and subsequently analyzing the stabilization of HIF-1α protein levels by Western blot.

Materials:

-

Cell culture medium and supplements

-

This compound (NOG) or Dimethyloxalylglycine (DMOG)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α (e.g., 1:1000 dilution)

-

Primary antibody against a loading control (e.g., β-actin or α-tubulin, 1:5000 dilution)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare a stock solution of DMOG in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 0.1-1 mM).[9] For NOG, which has lower cell permeability, higher concentrations may be required and should be empirically determined.[8]

-

Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 4-8 hours). Maximum HIF-1α induction is often observed after approximately 4 hours.[9]

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

In Vitro Prolyl Hydroxylase (PHD) Activity Assay

This protocol describes a method to measure the enzymatic activity of PHDs in the presence and absence of this compound. This assay typically measures the consumption of a co-substrate or the formation of a product.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ferrous sulfate (FeSO₄)

-

Ascorbate

-

2-Oxoglutarate (2-OG)

-

This compound (NOG)

-

Method for detecting hydroxylation (e.g., mass spectrometry or a coupled enzyme assay that detects succinate production)

-

96-well plate

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. A range of NOG concentrations should be prepared to determine the IC50 value.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the recombinant PHD enzyme to each well.

-

Add the HIF-1α peptide substrate.

-

Add FeSO₄ and ascorbate.

-

Add varying concentrations of this compound to the test wells. Include a no-inhibitor control.

-

-

Reaction Initiation: Initiate the reaction by adding 2-Oxoglutarate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Detection:

-

Terminate the reaction (e.g., by adding a strong acid or a chelating agent like EDTA).

-

Measure the extent of the reaction. This can be done by:

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of NOG compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT or CellTiter-Blue®)

This protocol is used to assess the cytotoxic effects of this compound or DMOG on cultured cells.

Materials:

-

Cells in culture

-

This compound or DMOG

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® Reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Treatment:

-

After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of NOG or DMOG. Include a vehicle-only control and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

For CellTiter-Blue® Assay:

-

Add the CellTiter-Blue® Reagent directly to the wells.[3]

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at the recommended excitation and emission wavelengths.

-

-

-

Data Analysis:

-

Subtract the background absorbance/fluorescence from all readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the concentration of the compound to determine any cytotoxic effects.

-

Mandatory Visualizations

Caption: HIF-1α signaling under normoxia and with this compound.

Caption: Experimental workflow for characterizing this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-mimetic by CoCl2 increases SLC7A5 expression in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1α: a Valid Therapeutic Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 12. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]

- 14. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

N-Oxalylglycine (NOG): A Technical Guide for Studying 2-Oxoglutarate-Dependent Oxygenases

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that serves as a structural analogue of 2-oxoglutarate (2OG), a key co-substrate for a large family of non-heme iron(II)-dependent oxygenases.[1][2] These enzymes play critical roles in a wide array of physiological and pathological processes, including hypoxia sensing, collagen biosynthesis, histone demethylation, and DNA repair.[3] By competitively inhibiting the binding of 2-oxoglutarate to the active site of these oxygenases, NOG has emerged as an invaluable tool for elucidating their biological functions and as a lead compound in the development of therapeutic agents targeting these enzymatic pathways.[1][4] This technical guide provides an in-depth overview of NOG, its mechanism of action, and its application in studying 2-oxoglutarate-dependent oxygenases, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases.[1] Its structural similarity to 2-oxoglutarate allows it to bind to the 2OG-binding site within the catalytic domain of the enzyme, thereby preventing the binding of the natural co-substrate and halting the catalytic cycle.[4] This inhibition is reversible and dependent on the relative concentrations of NOG and 2-oxoglutarate. The cell-permeable pro-drug, dimethyloxalylglycine (DMOG), is often used in cell-based assays. Once inside the cell, DMOG is hydrolyzed by intracellular esterases to release the active inhibitor, NOG.[1]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of NOG has been quantified against a variety of 2-oxoglutarate-dependent oxygenases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Reference(s) |

| Prolyl Hydroxylases (PHDs) | PHD1 | 2.1 | [5] |

| PHD2 | 5.6 | [5] | |

| PHD3 | 51.3 | [5] | |

| Factor Inhibiting HIF (FIH) | FIH (HIF-1α asparaginyl hydroxylase) | ~1 | [1] |

| Jumonji C (JmjC) Domain-Containing Histone Demethylases | JMJD2A (KDM4A) | 250 | [5] |

| JMJD2C (KDM4C) | 500 | [5] | |

| JMJD2D (KDM4D) | - | [6] | |

| JMJD2E (KDM4E) | 24 | [5] | |

| JMJD3 (KDM6B) | - | [7] | |

| UTX (KDM6A) | - | [7] | |

| Ten-Eleven Translocation (TET) Dioxygenases | TET1 (catalytic domain) | 13 | [6] |

| TET2 (catalytic domain) | 9 | [6] | |

| TET3 (catalytic domain) | 7 | [6] | |

| Collagen Prolyl-4-Hydroxylase | C-P4H | - | [1] |

Signaling Pathways and Experimental Workflows

Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway

Under normoxic conditions, prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) utilize 2-oxoglutarate to hydroxylate the HIF-1α subunit, leading to its ubiquitination and subsequent proteasomal degradation. NOG inhibits PHDs and FIH, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.

Histone Lysine Demethylation Pathway

Jumonji C (JmjC) domain-containing histone demethylases are 2-oxoglutarate-dependent oxygenases that remove methyl groups from lysine residues on histone tails, thereby regulating gene expression.[8] NOG inhibits these enzymes, leading to the maintenance of histone methylation marks and altered gene transcription.

Experimental Protocols

In Vitro JMJD2A Histone Demethylase Inhibition Assay

This protocol is adapted from commercially available histone demethylase assay kits and is suitable for measuring the inhibitory activity of NOG on JMJD2A.[9][10]

Materials:

-

Recombinant human JMJD2A enzyme

-

Biotinylated histone H3 (1-21) peptide trimethylated at lysine 9 (H3K9me3)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

-

2-oxoglutarate

-

Ascorbate

-

(NH₄)₂Fe(SO₄)₂·6H₂O

-

This compound (NOG)

-

Streptavidin-coated 96-well plates

-

Anti-H3K9me2 antibody (or antibody specific to the demethylated product)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of JMJD2A enzyme, H3K9me3 peptide, 2-oxoglutarate, ascorbate, and ferrous sulfate in assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add 50 µL of assay buffer containing 2-oxoglutarate, ascorbate, and ferrous sulfate.

-

Add 1 µL of NOG at various concentrations (or vehicle control).

-

Add 20 µL of H3K9me3 peptide solution.

-

Initiate the reaction by adding 29 µL of JMJD2A enzyme solution.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

Stop the reaction by adding a suitable stop reagent or by heat inactivation.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated peptide.

-

Wash the plate three times with wash buffer (assay buffer containing 0.05% Tween-20).

-

Add the primary antibody (anti-H3K9me2) and incubate for 1 hour.

-

Wash the plate three times.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the plate five times.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each NOG concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of NOG concentration and determine the IC50 value using a suitable curve-fitting software.

-

Cell-Based HIF-1α Stabilization Assay by Western Blot

This protocol describes how to assess the ability of DMOG (the pro-drug of NOG) to stabilize HIF-1α in cultured cells.[8][11]

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Dimethyloxalylglycine (DMOG)

-

Cobalt chloride (CoCl₂) (positive control for hypoxia induction)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DMOG (e.g., 100 µM, 500 µM, 1 mM) for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

-

Wash and incubate with the appropriate secondary antibody.

-

-

Detection and Analysis:

-

Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of HIF-1α stabilization in response to DMOG treatment.

-

Conclusion

This compound is a versatile and powerful tool for the study of 2-oxoglutarate-dependent oxygenases. Its ability to competitively inhibit a broad range of these enzymes has provided researchers with a means to investigate their roles in crucial cellular processes. The information and protocols provided in this technical guide are intended to facilitate the effective use of NOG in both in vitro and cell-based experimental settings, ultimately contributing to a deeper understanding of the biology of this important enzyme family and aiding in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epigentek.com [epigentek.com]

- 9. epigentek.com [epigentek.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. resources.novusbio.com [resources.novusbio.com]

N-Oxalylglycine: A Technical Guide to its Preliminary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in biomedical research due to its function as a competitive inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases.[1][2] By mimicking the endogenous α-KG, NOG effectively blocks the catalytic activity of a broad range of enzymes, most notably the prolyl hydroxylase domain (PHD) enzymes and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[2][3][4] This inhibitory action allows for the targeted manipulation of key cellular signaling pathways, making NOG a valuable tool for investigating processes such as the hypoxic response, epigenetic regulation, and cellular differentiation.[1][5] This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound's primary mechanism of action is its structural similarity to α-ketoglutarate, a key cofactor for a large family of dioxygenase enzymes.[1] This allows NOG to bind to the active site of these enzymes, competitively inhibiting the binding of α-KG and thereby preventing the subsequent hydroxylation reaction that is central to their function.[3] The two major classes of enzymes targeted by NOG are:

-

Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes are critical regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation.[4] By inhibiting PHDs, NOG prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[3][5]

-

Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (KDMs): This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.[6][7] This demethylation can either activate or repress gene transcription, depending on the specific lysine residue and the surrounding chromatin context.[6] NOG's inhibition of JmjC demethylases leads to alterations in histone methylation patterns and subsequent changes in gene expression.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various α-ketoglutarate dependent dioxygenases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target Enzyme | IC50 (μM) | Reference(s) |

| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [1] |

| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [1] |

| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [1] |

| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [1] |

| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [1] |

| Prolyl 4-hydroxylase (in isolated microsomes) | 23 | [6][8] |

| Target Enzyme | Ki (μM) | Reference(s) |

| Prolyl 4-hydroxylase | 0.5 - 8 | [3] |

| Prolyl 4-hydroxylase | 1.9 - 7.8 | [6][8] |

Key Research Applications and Experimental Protocols

This compound is a versatile tool for a range of preliminary research applications. Below are detailed protocols for some of its key uses.

Induction of the Hypoxic Response via HIF-1α Stabilization

A primary application of NOG is to mimic a hypoxic state in cell culture by stabilizing HIF-1α. This allows for the study of downstream gene activation and cellular responses to hypoxia without altering oxygen levels.

a. Cell Culture and Treatment:

-

Plate cells of interest (e.g., HeLa, HEK293T) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound (e.g., 100 mM in sterile PBS or DMSO).[9][10]

-

Dilute the NOG stock solution in fresh growth medium to the desired final concentration (a typical starting range is 100 µM - 1 mM).

-

Remove the old medium from the cells and replace it with the NOG-containing medium.

-

Incubate the cells for the desired time period (e.g., 4-8 hours) at 37°C in a standard cell culture incubator.

b. Cell Lysis and Protein Quantification:

-

After incubation, place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method such as the Bradford or BCA assay.[11]

c. Western Blotting:

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.[12]

-

Load equal amounts of protein (typically 20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.[12]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Modulation of Histone Methylation

NOG can be used to study the role of JmjC domain-containing histone demethylases in regulating gene expression and other cellular processes.

This protocol is adapted from commercially available colorimetric assay kits.[13][14]

a. Reagents and Preparation:

-

Purified JmjC histone demethylase (e.g., JMJD2A, JMJD3).

-

Histone substrate (e.g., methylated H3K9 or H3K27 peptide).

-

This compound (inhibitor).

-

Assay buffer (typically contains HEPES or Tris, Fe(II), and ascorbate).

-

Antibody specific for the demethylated histone mark.

-

HRP-conjugated secondary antibody.

-

Colorimetric substrate (e.g., TMB).

-

Stop solution.

b. Assay Procedure:

-

Coat a 96-well plate with the histone substrate and wash to remove unbound substrate.

-

Prepare the enzyme reaction mixture containing the purified JmjC demethylase in assay buffer.

-

Prepare a range of this compound concentrations to be tested.

-

Add the NOG solutions to the appropriate wells, followed by the enzyme reaction mixture. Include a no-inhibitor control and a no-enzyme control.

-

Incubate the plate at 37°C for 1-2 hours to allow the demethylation reaction to proceed.[13]

-

Wash the wells to remove the enzyme and inhibitor.

-

Add the primary antibody specific for the demethylated histone mark and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.